An In-depth Technical Guide to (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol: A Versatile Building Block in Modern Drug Discovery
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the contemporary landscape of drug discovery, the demand for novel molecular architectures that can effectively explore three-dimensional chemical space is insatiable. The concept of "escaping from flatland" has driven a paradigm shift away from traditional, planar aromatic structures towards more complex, sp³-rich scaffolds. Among these, azaspirocycles have emerged as particularly valuable motifs. Their inherent conformational rigidity and the precise spatial orientation of their substituents make them ideal building blocks for creating potent and selective therapeutics.[1] This guide focuses on a specific and promising example: (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol. We will delve into its chemical properties, plausible synthetic routes, and its burgeoning potential in the development of next-generation pharmaceuticals. The 7-azaspiro[3.5]nonane core, for instance, is a key structural feature in sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor.[2]
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. While extensive experimental data for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is not widely published, we can compile its known attributes and supplement them with reliable in silico predictions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO | BOC Sciences[] |
| Molecular Weight | 169.26 g/mol | BOC Sciences[] |
| Appearance | Light yellow liquid (Predicted) | ChemicalBook[4] |
| Boiling Point | 259.3 ± 13.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | ChemicalBook[4] |
| pKa | 14.97 ± 0.10 (Predicted) | ChemicalBook[4] |
| Storage Temperature | 0-8 °C | ChemicalBook[4] |
It is crucial to note that the boiling point, density, and pKa are predicted values and should be confirmed experimentally for any critical applications.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic data is the cornerstone of structural elucidation and quality control for any chemical entity. While a comprehensive public repository of spectra for (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol is not available, we can predict the key characteristic signals based on its structure. Many chemical suppliers, such as BLDpharm, indicate the availability of NMR, HPLC, and LC-MS data upon request.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: One would expect to see a complex aliphatic region with signals corresponding to the protons on the cyclobutane and piperidine rings. A characteristic signal for the N-methyl group would likely appear as a singlet. The protons of the hydroxymethyl group (-CH₂OH) would also present distinct signals.
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¹³C NMR: The spectrum would show distinct signals for each of the ten carbon atoms in the molecule, including the spirocyclic carbon, the carbons of the two rings, the N-methyl carbon, and the hydroxymethyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
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C-H stretching vibrations for the sp³ hybridized carbons of the rings and the methyl group, typically appearing just below 3000 cm⁻¹.
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C-N stretching vibrations.
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C-O stretching vibrations for the primary alcohol.
Mass Spectrometry (MS):
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 169. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or cleavage of the piperidine ring.
Synthesis Methodology: A Plausible and Efficient Route
Proposed Synthetic Pathway
Step 1: Synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-one
The synthesis of the ketone precursor can be adapted from methodologies developed for related azaspirocyclic compounds. A patent for the synthesis of 7-oxo-2-azaspiro[3.5]nonane suggests a two-step cyclization process.[6] Furthermore, solid-phase synthesis strategies have been outlined for the 7-azaspiro[3.5]nonan-1-one core, which could be modified for the 2-one isomer.[7]
Step 2: Reduction of 7-Methyl-7-azaspiro[3.5]nonan-2-one to (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol
This transformation is a standard carbonyl reduction.
Protocol: Reduction of a Ketone to a Primary Alcohol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methyl-7-azaspiro[3.5]nonan-2-one in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Slowly add a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in portions. The choice of reducing agent and solvent will depend on the scale and desired reactivity. NaBH₄ in methanol is a milder and often safer option.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Carefully quench the reaction by the slow addition of water or an acidic solution (e.g., 1 M HCl) if LiAlH₄ was used. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.
Applications in Drug Discovery and Beyond
The 7-azaspiro[3.5]nonane scaffold is of significant interest to medicinal chemists. Derivatives have been designed and synthesized as potent agonists for G-protein coupled receptors like GPR119, which are targets for the treatment of type 2 diabetes and obesity.[5] The unique three-dimensional structure of this spirocycle allows for precise positioning of pharmacophoric groups, leading to improved target engagement and selectivity.
Beyond this, (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol serves as a versatile building block for further chemical modifications. The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, enabling its incorporation into a wide array of more complex molecules.
Potential Therapeutic Applications
Safety and Handling
A Safety Data Sheet (SDS) for the hydrochloride salt of {7-Azaspiro[3.5]nonan-2-yl}methanol indicates that the compound is a potential irritant.
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Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
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Precautionary Measures:
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First Aid:
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
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If on skin: Wash with plenty of water and soap.[7]
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If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
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If swallowed: Rinse mouth. Do NOT induce vomiting.[7]
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It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).
Conclusion and Future Outlook
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its spirocyclic nature offers a rigid framework to construct molecules with well-defined three-dimensional geometries. While publicly available experimental data is currently limited, the plausible synthetic routes and the demonstrated utility of the 7-azaspiro[3.5]nonane core in bioactive compounds underscore its potential. As the demand for novel, sp³-rich scaffolds continues to grow, we anticipate that (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol and its derivatives will find increasing application in the development of innovative therapeutics targeting a wide range of diseases. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.
References
- AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
- CymitQuimica. (2023, October 12). SAFETY DATA SHEET.
- Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
- Benchchem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- BOC Sciences. CAS 1363360-02-4 (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.
- BLDpharm. 1363360-02-4|(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.
- French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- ChemicalBook. 7-Methyl-7-Azaspiro[3.5]nonane-2-Methanol | 1363360-02-4.
- BOC Sciences. CAS 1363360-02-4 (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol.
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
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